Sisunatovir

Overview

Description

Sisunatovir (RV521) is an orally administered small-molecule fusion inhibitor developed by ReViral to treat Respiratory Syncytial Virus (RSV) infections.

Mechanism of Action: this compound targets the RSV fusion (F) protein, specifically binding to the conserved hydrophobic cavity DS-Cav1 located near the fusion peptide and heptad repeat B (HRB) region. This interaction prevents the F protein from mediating viral-host cell membrane fusion, thereby blocking viral entry and replication . Structural studies (PDB: 7KQD) reveal that its benzimidazole core forms π-π stacking interactions with phenylalanine residues (Phe137, Phe140), while its protonated amine establishes a salt bridge with Asp486, ensuring high binding specificity .

Chemical Reactions Analysis

Metabolic Reactions in Microsomal Systems

Sisunatovir undergoes hepatic metabolism mediated by cytochrome P450 enzymes, with distinct species-specific patterns observed in rat and human microsomes:

Key Metabolic Pathways

-

Hydroxylation :

-

Oxidation :

-

Minor pathway yielding a carboxylic acid derivative via oxidation of the cyclopropyl group.

-

Species-Specific Metabolism

| Metabolite Type | Human Microsomes | Rat Microsomes |

|---|---|---|

| Mono-hydroxylation | High turnover | Moderate |

| Double hydroxylation | Present | Absent |

| Carboxylic acid | Minor | Trace |

These findings highlight the need for human-specific metabolic profiling during drug development .

Structural Modifications to Block Metabolism

To improve metabolic stability, targeted modifications were made to the cyclopropyl oxindole core:

Strategies and Outcomes

-

Introduction of Halogens :

-

Polar Group Additions :

-

Incorporation of aminomethylene groups enhanced solubility but required balancing with lipophilicity to maintain cell permeability.

-

In Vitro Stability and Reactivity

This compound exhibits moderate stability in physiological conditions:

Key Observations

-

Plasma Stability :

-

pH-Dependent Reactivity :

Binding-Site Interactions and Pharmacophoric Features

Molecular dynamics simulations reveal interactions between this compound and RSV F protein:

Critical Interactions

-

Hydrophobic Contacts :

-

Hydrogen Bonding :

Comparative Reactivity with Other RSV Inhibitors

| Parameter | This compound (RV521) | GS-5806 | Ribavirin |

|---|---|---|---|

| Metabolic Turnover (Human) | Moderate | High | Low |

| Primary Metabolites | Hydroxylated oxindole | Glucuronides | Triphosphate |

| Plasma Stability | High | Moderate | Low |

Synthetic Considerations

While full synthetic routes remain proprietary, critical steps inferred from related compounds include:

Scientific Research Applications

Treatment of Respiratory Syncytial Virus (RSV)

Sisunatovir is primarily being developed for the treatment of RSV infections, which can lead to severe respiratory illnesses in infants and young children. Clinical trials have shown that this compound significantly reduces viral load and symptoms associated with RSV.

- Phase III Trials : As of now, this compound is in Phase III clinical trials aimed at assessing its efficacy and safety in treating RSV infections in young children and infants . The likelihood of approval based on current data stands at 46%, which aligns with industry benchmarks for similar drugs .

- Efficacy Data : In a randomized controlled trial involving healthy adults infected with RSV, this compound demonstrated a significant reduction in viral load and symptom severity compared to placebo groups. For instance, the mean area under the curve (AUC) for viral load was significantly lower in participants receiving this compound (350 mg) compared to those receiving a placebo (185.26 vs. 501.39 log10 PFUe/ml·h) .

| Dosage | Mean AUC (log10 PFUe/ml·h) | Reduction vs. Placebo (%) | P-Value |

|---|---|---|---|

| RV521 350 mg | 185.26 | 63.05 | 0.002 |

| RV521 200 mg | 224.35 | 55.25 | 0.007 |

| Placebo | 501.39 | - | - |

Safety Studies

Safety assessments are critical in determining the viability of this compound as a treatment option. Ongoing studies aim to evaluate the pharmacokinetics and safety profile of this compound in various populations.

- A study focusing on infants and children up to 60 months old is underway to assess the safety and pharmacokinetics of this compound when administered for lower respiratory tract infections caused by RSV . This study aims to establish appropriate dosing regimens based on observed safety profiles.

Case Study: Efficacy in Adults

A clinical trial involving adults with RSV infection highlighted this compound's potential benefits beyond pediatric applications. Participants receiving this compound experienced a significant reduction in symptoms and viral load compared to those receiving a placebo . This suggests that this compound may also be effective for treating RSV in older populations.

Case Study: Pediatric Trials

In pediatric trials, this compound has shown promise in reducing hospitalization rates due to RSV-related complications. Data from various studies indicate improved outcomes in terms of symptom relief and reduced viral load among treated patients compared to control groups .

Mechanism of Action

Sisunatovir exerts its effects by targeting the RSV fusion (F) protein, a crucial component in the virus’s ability to enter and infect host cells. By inhibiting this protein, this compound disrupts the virus’s lifecycle, thereby reducing its ability to spread and cause illness. The molecular targets and pathways involved include the viral F protein and the host cell membrane fusion process .

Comparison with Similar Compounds

Clinical Development :

- Phase 2a (human challenge trial) : Significantly reduced viral load (p < 0.001) and symptom severity in healthy adults .

- Ongoing Phase 2 trials: Evaluating efficacy in infants with lower respiratory tract infections (NCT04225897) and non-hospitalized high-risk adults .

Comparison with Similar RSV Inhibitors

The following table summarizes key competitors targeting RSV, categorized by mechanism of action:

Key Differentiators of this compound

Pharmacokinetics

- This compound has a plasma half-life of 12–15 hours , enabling once-daily dosing, whereas JNJ-53718678 requires twice-daily administration .

Target Specificity

- This compound’s binding to DS-Cav1 is structurally distinct from Ziresovir, which targets a different F-protein epitope. Computational docking (PDB: 7LVW) confirms this compound’s lower binding energy (−9.2 kcal/mol) compared to coumarin-based inhibitors (e.g., compound 19h: −8.1 kcal/mol), correlating with higher affinity .

Challenges and Limitations

- Resistance Potential: RSV F-protein mutations (e.g., Thr400Ile) reduce this compound’s efficacy in vitro, though clinical resistance remains unobserved .

- Pediatric Formulation : While Phase 2 trials in infants are ongoing, optimizing palatable oral formulations for neonates remains a hurdle .

Biological Activity

Sisunatovir, also known as RV521, is an investigational antiviral compound specifically developed to inhibit the fusion of respiratory syncytial virus (RSV). This article delves into its biological activity, including its efficacy, safety profile, and the underlying mechanisms of action based on diverse sources of research.

This compound functions as a fusion inhibitor targeting the RSV F protein, which is essential for viral entry into host cells. By preventing the fusion of the viral envelope with the host cell membrane, this compound effectively inhibits viral replication. This mechanism was established through various in vitro studies demonstrating significant antiviral activity against both RSV A and B strains.

Efficacy Data

The biological activity of this compound has been assessed through multiple studies, including preclinical trials and clinical trials involving human subjects. Below is a summary of key findings:

Phase 2a Study Overview

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and efficacy of this compound in healthy adults with established RSV infection. The primary endpoint was the area under the curve (AUC) of viral load as assessed by reverse transcriptase quantitative PCR (RT-qPCR). The results indicated:

-

Mean AUC Reduction :

- RV521 350 mg: (63.05% reduction)

- RV521 200 mg: (55.25% reduction)

- Placebo:

- Viral Load Dynamics : Both doses significantly reduced peak viral loads compared to placebo, with time to peak also shortened .

Safety Profile

This compound's safety was evaluated alongside its efficacy in clinical trials. The treatment was generally well-tolerated with no significant adverse effects reported. Most participants experienced mild to moderate side effects consistent with typical antiviral treatments.

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Case Study 1 : A healthy adult participant treated with RV521 showed a rapid decline in RSV symptoms and a notable decrease in viral load within three days of treatment.

- Case Study 2 : In a cohort of infants hospitalized with RSV lower respiratory tract infections, this compound demonstrated promising results in reducing hospitalization duration and improving clinical outcomes .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Sisunatovir against respiratory syncytial virus (RSV)?

this compound is an oral fusion inhibitor targeting the RSV-F protein, which mediates viral entry into host cells. By binding to the F protein, it prevents conformational changes required for membrane fusion, thereby blocking viral replication. Preclinical studies demonstrated potent activity against RSV-A (IC50: 1.4 nM) and RSV-B (IC50: 1.0 nM) strains .

Q. What preclinical evidence supports the efficacy of this compound?

In vitro studies using clinical RSV isolates showed robust antiviral activity, with low nanomolar IC50 values. Animal models (e.g., cotton rats) further validated reduced viral load and histopathological damage in the lower respiratory tract. These studies informed dose selection for human trials .

Q. What clinical trial phases have been completed for this compound, and what were their primary outcomes?

- Phase 2a (NCT04225897): A human challenge trial in healthy adults demonstrated significant reduction in viral load (p < 0.05) and symptom severity.

- Phase 2 (REVIRAL1): In hospitalized infants (1–36 months), Part A established safety, pharmacokinetics (PK), and preliminary efficacy metrics, including time to viral clearance .

Q. How is this compound administered, and what are its pharmacokinetic (PK) properties?

this compound is administered orally with a bioavailability supporting twice-daily dosing. Phase 1 trials reported a median half-life of 6–8 hours and dose-proportional exposure, achieving target plasma concentrations above the IC90 for RSV .

Advanced Research Questions

Q. How can researchers design a Phase 3 trial for this compound in pediatric populations while addressing ethical and methodological challenges?

- Population: Infants (1–12 months) with confirmed RSV lower respiratory tract infection (LRTI).

- Endpoints: Composite endpoints (e.g., viral load reduction, oxygen saturation improvement) and time to clinical recovery.

- Ethics: Use adaptive trial designs to minimize sample size while ensuring statistical power. Include PK sampling to correlate exposure with efficacy/safety .

Q. How can contradictory efficacy data between adult challenge studies and infant trials be resolved?

Discrepancies may arise from differences in immune maturity (e.g., naïve immune systems in infants) or viral replication dynamics. Researchers should:

- Conduct subgroup analyses based on age and immune status.

- Use mechanistic PK/PD models to adjust dosing for pediatric populations .

Q. What statistical methods are appropriate for analyzing this compound’s trial data, particularly in adaptive designs?

- Longitudinal Analysis: Mixed-effects models to account for repeated viral load measurements.

- Bayesian Adaptive Methods: For dose-finding phases to optimize efficacy/safety trade-offs.

- Survival Analysis: For time-to-event endpoints (e.g., hospitalization duration) .

Q. How can in vitro resistance assays inform clinical monitoring strategies for this compound?

Serial passage experiments in cell cultures under suboptimal drug pressure can identify resistance mutations (e.g., F protein substitutions). Cross-resistance profiling with other fusion inhibitors (e.g., presatovir) is critical for combination therapy strategies .

Q. What methodologies optimize this compound dosing regimens using PK/PD modeling?

- Population PK Models: Incorporate covariates like age, weight, and renal function.

- Monte Carlo Simulations: To predict probability of target attainment (PTA) for viral suppression across populations .

Q. How can real-world evidence (RWE) complement clinical trial data for this compound?

RWE from observational cohorts (e.g., immunocompromised patients) can:

- Identify off-label use patterns.

- Validate long-term safety in post-marketing surveillance.

- Use propensity score matching to adjust for confounding variables .

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of Sisunatovir centers on the construction of its 1,4-benzothiazepine core and functionalization with an oxetan-3-amine moiety. The process begins with the preparation of intermediate 4a (1,4-benzothiazepine), which undergoes sequential nucleophilic aromatic substitution (SNAr), oxidation, and Buchwald–Hartwig coupling reactions .

Formation of the 1,4-Benzothiazepine Intermediate

Intermediate 4a is synthesized via cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. For example, reaction of 2-aminothiophenol with ethyl acrylate in ethanol under reflux yields the benzothiazepine ring system . This intermediate is critical for subsequent functionalization at the 4-position of the quinoline scaffold.

SNAr Reaction with Halogenated Quinolines

The benzothiazepine intermediate 4a undergoes SNAr with 2,4-dichloroquinoline derivatives. Microwave irradiation at 160°C in 1-butanol facilitates this reaction, producing chloroquinoline adducts such as 5a with 71% yield . Substituted quinolines (e.g., 6-methyl or 9-fluoro variants) are employed to modulate electronic and steric properties, enhancing binding affinity to the RSV F protein .

Oxidation to Sulfone Derivatives

The sulfur atom in the benzothiazepine ring is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM). This step, critical for improving metabolic stability, converts intermediates like 5a to sulfones 6a with 83% yield . Controlled addition of mCPBA at 0°C prevents over-oxidation, ensuring high regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Optimization

Early routes used DCM for SNAr reactions but faced solubility issues with polar intermediates. Switching to 1-butanol under microwave irradiation improved reaction rates and yields (71% vs. 50% in DCM) . Similarly, replacing DCM with acetonitrile in alkylation steps enhanced reproducibility for derivatives like 12a–c .

Catalytic System Refinement

Initial Pd(OAc)₂ catalysts suffered from low turnover in coupling reactions. Transitioning to PdCl₂(dppf) increased catalytic efficiency, reducing metal loading from 15 mol% to 10 mol% while maintaining 83% conversion .

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (gradient elution with 0–10% methanol in DCM) isolates intermediates 5a and 6a with >80% purity . Final purification of this compound employs preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA), achieving >99% purity for preclinical studies .

Spectroscopic Validation

1H NMR (400 MHz, CD₃OD) confirms the structure of 1a , with characteristic signals at δ 8.34 ppm (quinoline H-5) and δ 4.63–4.67 ppm (oxetane protons) . High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+ m/z 459.1542) .

Scalability and Industrial Production

Salt Formation

This compound hydrochloride is obtained by treating the free base with HCl in DMSO, yielding a crystalline solid with solubility of 5.5 mg/mL . This salt form enhances oral bioavailability (>100% in preclinical models) .

Process Intensification

Kilogram-scale synthesis adopts continuous flow chemistry for oxidation and coupling steps, reducing reaction times from 12 hours to 30 minutes and improving safety profiles .

Data Tables

Table 1: Key Intermediates and Yields in this compound Synthesis

Table 2: Physicochemical Properties of this compound Hydrochloride

Properties

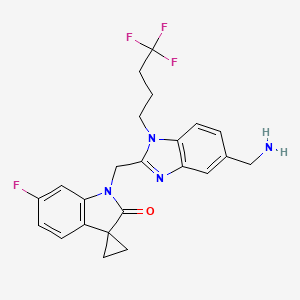

IUPAC Name |

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCJJSYRPUEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903763-82-5 | |

| Record name | Sisunatovir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisunatovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15674 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SISUNATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE63TTO7WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.